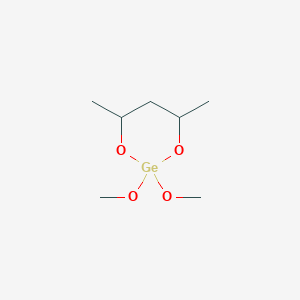![molecular formula C9H13BF2O2Si B14141650 B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid CAS No. 1190989-14-0](/img/structure/B14141650.png)
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparaison Avec Des Composés Similaires
[2-(Trimethylsilyl)phenyl]boronic acid: Similar structure but lacks the difluoro groups.
[2,4-Difluorophenyl]boronic acid: Similar structure but lacks the trimethylsilyl group.
Uniqueness: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is unique due to the presence of both difluoro and trimethylsilyl groups, which can influence its reactivity and selectivity in chemical reactions. The difluoro groups can enhance the electron-withdrawing properties of the compound, while the trimethylsilyl group can provide steric hindrance, affecting the overall reaction outcome .
Propriétés
Numéro CAS |
1190989-14-0 |
|---|---|
Formule moléculaire |
C9H13BF2O2Si |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
(2,4-difluoro-3-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3 |
Clé InChI |
NJQMUMBGIQMSIO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)F)[Si](C)(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
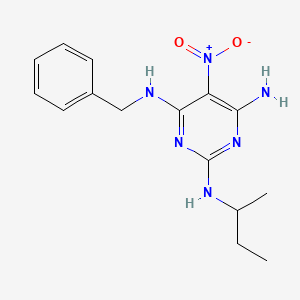
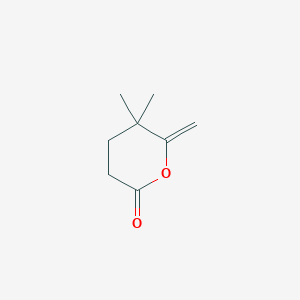
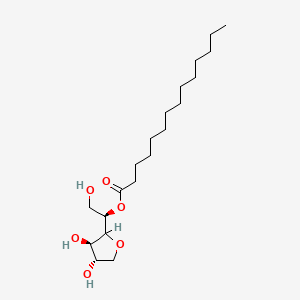
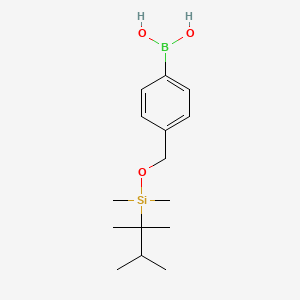
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

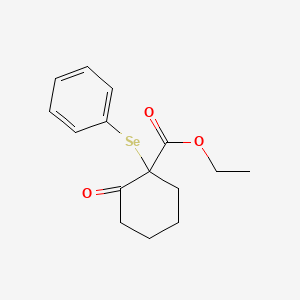
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

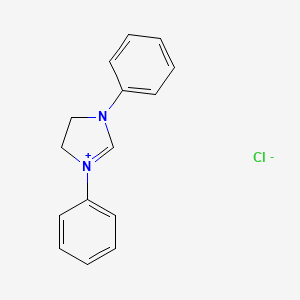
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
